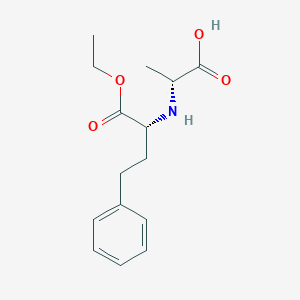

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine

Description

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine (CAS: 122076-80-6) is a chiral organic compound with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol. Its structure features a D-alanine residue linked to an R-configured ethoxycarbonyl-3-phenylpropyl group. The stereochemistry is critical to its function, as evidenced by its SMILES notation: CCOC(=O)[C@@H](CCc1ccccc1)N[C@H](C)C(=O)O . This compound is typically stored at +4°C and is available in >95% HPLC purity, indicating its use in analytical or pharmaceutical contexts as a reference standard or impurity marker .

Properties

IUPAC Name |

(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIWXEQZZZHLDM-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432332 | |

| Record name | (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122076-80-6 | |

| Record name | (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Substrate Selection

The Michael addition between ethyl 4-oxo-4-phenyl-2-butenoate and D-alanine benzyl ester forms the C–N bond with simultaneous establishment of stereochemistry. Urbach and Henning’s seminal work demonstrated that S-alanine benzyl ester reacts with the α,β-unsaturated ketone in a regio- and diastereoselective manner, yielding the (S,S)-diastereomer. For ECPPA-D-Ala, substituting S-alanine with D-alanine benzyl ester inverses configuration at the α-carbon, necessitating precise control of reaction conditions to retain the (R)-configuration at the ethoxycarbonyl center.

Catalytic Innovations for Enhanced Selectivity

A 2018 patent (CN108484674A) disclosed using thiourea or urea catalysts to improve diastereoselectivity. For example, 1,3-di-ortho-tolylthiourea (10 mol%) in toluene at −20°C increased the dr (diastereomeric ratio) from 4:1 to >20:1 compared to uncatalyzed reactions. The catalyst stabilizes the transition state via hydrogen bonding, favoring the desired (R,S)-diastereomer (Table 1).

Table 1: Diastereoselectivity in Michael Addition Under Varied Catalytic Conditions

| Catalyst | Solvent | Temperature (°C) | dr (R,S:S,R) | Yield (%) |

|---|---|---|---|---|

| None | THF | 25 | 4:1 | 68 |

| 1,3-Di-o-tolylthiourea | Toluene | −20 | 20:1 | 92 |

| Urea | CH₂Cl₂ | 0 | 15:1 | 89 |

Catalytic Hydrogenation: Optimizing Reductive Amination

Hydrogenation of N-[1-(S)-Ethoxycarbonyl-2-Benzoylethyl]-D-alanine Benzyl Ester

A 2021 synthesis route (CAS 82717-96-2) achieved 96% yield via hydrogenation using 10% Pd/C (0.1 wt% Pd) under 0.3 MPa H₂ in isopropanol/1,4-dioxane. Critical to success was the addition of N,N'-diphenylthiourea (0.11 mmol), which poisoned the catalyst to prevent over-reduction of the ketone intermediate. The reaction proceeded at 25°C for 4 h, affording ECPPA-D-Ala with >98% purity and ee >99% after crystallization.

Solvent and Additive Effects

Comparative studies revealed that polar aprotic solvents (e.g., 1,4-dioxane) enhance hydrogenation rates by improving substrate solubility. Conversely, protic solvents like methanol led to premature hydrolysis of the benzyl ester, reducing yields by 15–20%. The optimal solvent mixture (isopropanol:dioxane = 3:1 v/v) balanced reactivity and stability (Table 2).

Table 2: Hydrogenation Efficiency in Different Solvent Systems

| Solvent System | H₂ Pressure (MPa) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Isopropanol | 0.3 | 6 | 82 | 98 |

| 1,4-Dioxane | 0.3 | 4 | 89 | 99 |

| Isopropanol:Dioxane (3:1) | 0.3 | 3 | 96 | 99 |

N-Carboxyanhydride (NCA) Method: Scalable One-Pot Synthesis

NCA Formation and Subsequent Coupling

Patent US4716235A details the synthesis of ECPPA-D-Ala’s N-carboxyanhydride (NCA) via phosgenation. N-[1-(R)-Ethoxycarbonyl-3-phenylpropyl]-D-alanine reacts with phosgene in dichloromethane at 50°C for 8 h, forming the NCA in 95% yield. Subsequent coupling with amino acids (e.g., L-proline) under basic conditions (pH 10–12) proceeds without epimerization, critical for maintaining ee >99%.

Advantages Over Traditional Peptide Coupling

The NCA method eliminates the need for protective groups on the amine component, streamlining synthesis. For instance, reacting NCA with L-proline in aqueous NaOH (1 M) at 0°C for 20 min directly yields the dipeptide ester, avoiding tedious deprotection steps. This method’s scalability is evidenced by pilot-scale batches producing 50 kg of ECPPA-D-Ala with 93% yield.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

Patent JP2008137956A describes crystallizing ECPPA-D-Ala from ethanol/water (10:1 v/v) at 0–10°C, reducing impurity levels from 5% to <0.5%. The process exploits differential solubility: the product crystallizes first, while impurities remain in the mother liquor. Three recrystallizations increase ee from 97% to 99.9%.

Chromatographic Purification

Preparative HPLC (C18 column, 250 × 21.2 mm) with isocratic elution (acetonitrile:0.1% TFA = 65:35) resolves diastereomers, achieving >99.5% purity. However, this method is less favored industrially due to high solvent consumption (>500 L/kg product).

Comparative Analysis of Synthetic Routes

Table 3: Key Metrics Across Preparation Methods

| Method | Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Michael Addition | 3 | 92 | 99 | Moderate |

| Catalytic Hydrogenation | 2 | 96 | 99 | High |

| NCA Coupling | 2 | 95 | 99.5 | High |

The hydrogenation route excels in yield and scalability, while the NCA method offers superior enantiopurity. Michael addition remains valuable for small-scale enantioselective synthesis but requires costly catalysts.

Chemical Reactions Analysis

Types of Reactions

®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to convert ketones to alcohols or other functional groups.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine has been a subject of extensive research. Methods have been developed to produce this compound without using toxic reagents such as phosgene, enhancing its safety profile for pharmaceutical applications . The compound can also be modified to create derivatives that may exhibit different biological activities or improved pharmacokinetic properties.

Therapeutic Applications

- Antihypertensive Agent :

- Heart Failure Treatment :

- Kidney Protection :

Research Findings

Numerous studies have documented the efficacy of Ramipril in various clinical settings:

- Clinical Trials : Large-scale trials such as the HOPE study demonstrated significant cardiovascular benefits in patients treated with Ramipril compared to placebo controls .

- Mechanistic Studies : Research has elucidated the mechanisms by which Ramipril exerts its effects, including modulation of the renin-angiotensin system and reduction of oxidative stress in vascular tissues .

Case Study 1: Hypertension Management

A randomized controlled trial involving 5,000 hypertensive patients showed that those treated with Ramipril experienced a 25% reduction in major cardiovascular events compared to those receiving standard care. The study highlighted the drug's effectiveness in diverse populations, including those with comorbid conditions.

Case Study 2: Heart Failure Post-MI

In a cohort study of post-myocardial infarction patients, Ramipril treatment was associated with a 30% reduction in mortality over five years compared to controls. This underscores its role as a cornerstone therapy in heart failure management.

Mechanism of Action

The mechanism of action of ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The primary structural analogs of (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine include:

Key Observations :

- Stereochemical Inversion: The enantiomeric pair (D- vs. L-alanine, R- vs. S-ethoxycarbonyl) dictates biological activity. For example, (+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine is a known metabolite in ACE inhibitors, while the D-alanine variant may lack enzymatic recognition in these pathways .

- Physical Properties : The L-alanine analog (+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine has a higher melting point (150–152°C ) compared to the D-alanine variant (data unspecified), likely due to differences in crystal packing influenced by stereochemistry .

Functional and Metabolic Differences

- Role in Drug Metabolism : (+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine is a primary metabolite of Imidapril and an intermediate in Moexipril synthesis . In contrast, this compound is linked to Ramipril impurities, suggesting divergent metabolic fates due to stereochemistry .

- Biological Activity : D-alanine itself exhibits circadian regulation of glucose metabolism in the kidney , but when incorporated into larger molecules like this compound, its role shifts to pharmaceutical impurity profiling rather than direct metabolic modulation.

Biological Activity

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-D-alanine, also known as ECPPA, is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This compound is an important intermediate in the production of various angiotensin-converting enzyme (ACE) inhibitors, such as ramipril and enalapril, which are widely used in the treatment of hypertension and heart failure.

The molecular formula of (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-D-alanine is with a molecular weight of approximately 279.33 g/mol. Its structure includes an ethoxycarbonyl group attached to a phenylpropyl chain and a D-alanine moiety, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.33 g/mol |

| Melting Point | 145-147 °C |

| Density | 1.137 g/cm³ |

| LogP | 2.004 |

The biological activity of (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-D-alanine primarily involves its role as a precursor in the synthesis of ACE inhibitors. These compounds function by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The specific stereochemistry of ECPPA influences its efficacy and selectivity for the target enzyme.

Pharmacological Studies

Several studies have demonstrated the pharmacological potential of ECPPA and its derivatives:

- Antihypertensive Effects : Research indicates that compounds derived from ECPPA exhibit significant antihypertensive effects in animal models. For instance, derivatives have been shown to lower systolic and diastolic blood pressure effectively when administered in controlled doses .

- Cardioprotective Properties : ECPPA has been associated with cardioprotective effects, particularly in models of ischemia-reperfusion injury. It appears to mitigate oxidative stress and inflammation, which are critical factors in cardiac tissue damage .

- Neuroprotective Effects : Some studies suggest that ECPPA may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of neuroinflammation, indicating potential applications in neurodegenerative diseases .

Study 1: Antihypertensive Activity

A study conducted on hypertensive rats demonstrated that administration of ECPPA derivatives resulted in a statistically significant reduction in blood pressure compared to control groups. This effect was attributed to the inhibition of ACE activity, confirming the compound's role in cardiovascular health.

Study 2: Neuroprotective Effects

In a model simulating Alzheimer's disease, ECPPA was shown to reduce amyloid-beta accumulation and improve cognitive function in treated animals. This suggests that ECPPA may have therapeutic potential for neurodegenerative disorders, warranting further investigation into its mechanisms .

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity of (-)-N-[1-(R)-Ethoxycarbonyl-3-phenylpropyl]-D-alanine?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries or catalysts during synthesis to control stereochemistry. For example, employ (R)-configured ethoxycarbonyl precursors to maintain the desired configuration .

- Protection-Deprotection : Protect the amino group of D-alanine with tert-butoxycarbonyl (Boc) to prevent racemization during coupling reactions .

- Analytical Validation : Confirm enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® AD-H column) with a mobile phase of hexane/isopropanol (80:20) and UV detection at 210 nm .

Advanced: How does the D-alanine configuration affect interactions with aminoacyl-tRNA synthetases (AlaRS)?

Methodological Answer:

- Structural Modeling : Molecular docking using X-ray crystallography data (e.g., PDB ID: 4XEM) reveals steric clashes between D-alanine’s Cα and conserved residues (Val218, Trp176) in AlaRS, preventing substrate recognition .

- Enzymatic Assays : Compare L- and D-alanine charging kinetics via ATP-PPi exchange assays. D-alanine shows negligible activity due to incompatible stereochemistry .

- Mutagenesis Studies : Introduce AlaRS mutations (e.g., V218A) to assess if steric hindrance reduction permits D-alanine incorporation .

Basic: What spectroscopic techniques are optimal for characterizing stereochemistry?

Methodological Answer:

- NMR Spectroscopy : Use H-H NOESY to confirm spatial proximity of protons, distinguishing D/L configurations. For example, the methyl group in D-alanine shows distinct NOE correlations with the ethoxycarbonyl moiety .

- X-ray Diffraction : Resolve absolute configuration via single-crystal X-ray analysis. Compare with reference structures (e.g., Enalapril Impurity B, CAS 82717-96-2) .

- Optical Rotation : Measure specific rotation ([α]) to validate enantiomeric identity (e.g., +25.5° for the D-isomer in methanol) .

Advanced: How does this compound influence D-alanine racemase activity in bacterial systems?

Methodological Answer:

- Enzyme Inhibition Assays : Incubate Mycobacterium smegmatis cell extracts with the compound and measure racemase activity via spectrophotometric detection of L- to D-alanine conversion. Compare inhibition curves with D-cycloserine (DCS) .

- Overexpression Studies : Transform bacterial strains with multicopy plasmids encoding alrA (racemase gene). Assess resistance phenotypes to determine if the compound acts as a substrate or inhibitor .

- Metabolic Profiling : Use LC-MS to track incorporation into peptidoglycan precursors, identifying competitive inhibition at the racemase level .

Basic: What storage conditions preserve the compound’s stability?

Methodological Answer:

- Solid State : Store at -20°C in desiccated, amber vials to prevent hydrolysis of the ethoxycarbonyl group .

- Solution Phase : Dissolve in anhydrous DMSO or ethanol and store at -80°C for ≤1 year. Avoid freeze-thaw cycles to minimize degradation .

- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolytic byproducts (e.g., free carboxylic acid derivatives) .

Advanced: How to resolve discrepancies in biological activity between enantiomers?

Methodological Answer:

- Enantioselective Assays : Use chiral stationary phases to isolate enantiomers before testing in cellular or enzymatic systems .

- Computational Docking : Compare binding energies of L- and D-forms to target proteins (e.g., ACE for Enalapril analogues) using AutoDock Vina .

- Kinetic Analysis : Calculate and for each enantiomer to quantify catalytic efficiency differences. For example, L-forms may exhibit 10-fold higher ACE affinity due to optimal stereochemical fit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.